4-(3-Fluoro-4-methylphenyl)butan-2-ol
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Overview
Description
4-(3-Fluoro-4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C₁₁H₁₅FO It is a secondary alcohol with a fluoro and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-2-methylphenyl)butan-2-ol: Similar structure but with a different position of the methyl group.
3-Fluoro-4-(4-methylphenyl)butan-2-ol: Similar structure but with a different position of the fluoro group.
Uniqueness
4-(3-Fluoro-4-methylphenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15FO |
---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
4-(3-fluoro-4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-8-3-5-10(7-11(8)12)6-4-9(2)13/h3,5,7,9,13H,4,6H2,1-2H3 |
InChI Key |
GVQATASYJWYIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(C)O)F |
Origin of Product |
United States |
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